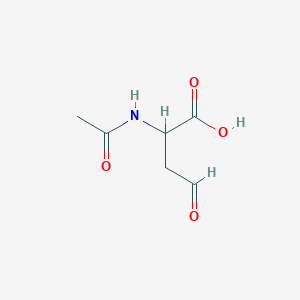

2-Acetamido-4-oxobutanoic acid

Description

Significance of Alpha-Keto Acid Derivatives in Chemical and Biological Research

Alpha-keto acids, also known as 2-oxoacids, are organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. wikipedia.org This unique structure makes them highly significant and versatile molecules in both biochemistry and synthetic chemistry. mdpi.com In biological systems, alpha-keto acids are pivotal intermediates in major metabolic pathways. wikipedia.org For instance, pyruvic acid and oxaloacetic acid are fundamental components of glycolysis and the Krebs citric acid cycle, respectively, which are central to cellular energy production. wikipedia.org Alpha-ketoglutaric acid, another key metabolite, is derived from glutamic acid and participates not only in the Krebs cycle but also in nitrogen transport and cell signaling as a coenzyme in transamination reactions. wikipedia.orgjafs.com.pl The biological generation of alpha-keto acids often occurs through the oxidative deamination of amino acids, and conversely, they serve as precursors for the synthesis of amino acids. wikipedia.org

In the realm of organic synthesis, alpha-keto acids are valued as multifunctional platform molecules. mdpi.com Their dual reactivity, stemming from the keto and carboxylic acid groups, allows them to participate in a wide array of chemical transformations, including esterification and nucleophilic addition. mdpi.com They have gained considerable attention as effective acylating agents, serving as a more environmentally friendly alternative to traditional reagents like acyl chlorides because their primary byproduct is carbon dioxide. researchgate.net The chemical versatility of alpha-keto acids enables the synthesis of a diverse range of valuable compounds, including pharmaceuticals and natural product analogues. mdpi.comresearchgate.net

Overview of Acetamido-Substituted Butanoic Acids in Metabolomics and Organic Synthesis

Acetamido-substituted butanoic acids represent a class of compounds that feature prominently in the field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. Metabolomics research aims to identify and quantify the complete set of these metabolites, and acetamido-substituted compounds are frequently identified. frontiersin.orgnih.gov For example, 4-acetamidobutanoic acid is a known GABA derivative found in all eukaryotes and has been identified in human blood, urine, and various food products. hmdb.ca

The specific analogue, (S)-2-acetamido-4-amino-4-oxobutanoic acid, also known as N-acetyl-L-asparagine, is recognized as an endogenous metabolite in humans. abmole.combiorbyt.commedchemexpress.comabmole.com Its presence in metabolic pathways underscores the importance of the acetamido group in biological systems, potentially influencing nitrogen metabolism. The identification of these compounds is often achieved through advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS), which can profile hundreds of metabolites simultaneously. nih.gov

From a synthetic perspective, acetamido-substituted butanoic acids serve as valuable building blocks. The synthesis of various heterocyclic compounds and complex organic molecules can start from butanoic acid derivatives. asmarya.edu.ly For instance, research has demonstrated the synthesis of complex derivatives like 4-(4-acetamidophenyl)-3-hydroxy-4-oxo-2-phenylbutanoic acid from simpler precursors, highlighting the utility of the acetamido-phenylbutanoic acid scaffold in constructing more elaborate molecular architectures. asmarya.edu.ly

Historical Development of Research on 2-Acetamido-4-oxobutanoic Acid and Analogues

While extensive historical documentation specifically detailing the research trajectory of this compound is not prominently available in the literature, its scientific context has evolved as part of the broader investigation into alpha-keto acids and N-acetylated amino acids. Research interest in this class of compounds is largely driven by the discovery and study of its close analogues.

A key analogue, (S)-2-acetamido-4-amino-4-oxobutanoic acid (N-acetyl-L-asparagine), has been identified as a naturally occurring endogenous metabolite. abmole.combiorbyt.commedchemexpress.com The study of such endogenous compounds is fundamental to biochemistry and has a long history aimed at understanding metabolic pathways and cellular physiology. The recognition of this molecule as a metabolite has spurred further interest in related structures to explore their potential biological roles.

The development of synthetic chemistry has allowed for the creation of various analogues of this compound for research purposes. These synthetic derivatives, such as 2-acetamido-4-methoxy-4-oxobutanoic acid and 2-acetamido-4-ethoxy-4-oxobutanoic acid, are available commercially. sigmaaldrich.comsigmaaldrich.cnambeed.com The synthesis of these esterified and otherwise modified analogues indicates their use in research and development, potentially as intermediates in peptide synthesis or as probes for studying enzyme-substrate interactions. The creation of derivatives like 2-acetamido-4-(benzyloxy)-4-oxobutanoic acid further illustrates the exploration of this chemical scaffold for developing new compounds with tailored properties for biochemical research. chemsrc.com

Properties of this compound Analogues

Table of Mentioned Chemical Compounds

Structure

3D Structure

Properties

CAS No. |

529497-48-1 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

2-acetamido-4-oxobutanoic acid |

InChI |

InChI=1S/C6H9NO4/c1-4(9)7-5(2-3-8)6(10)11/h3,5H,2H2,1H3,(H,7,9)(H,10,11) |

InChI Key |

RTPIPGUAJMIOCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CC=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetamido 4 Oxobutanoic Acid and Its Precursors

Strategies for the Formation of the 4-Oxobutanoic Acid Backbone

The construction of the 4-oxobutanoic acid backbone is a critical first step in the synthesis of the target molecule. This can be achieved through a variety of established organic reactions, primarily focusing on carbon-carbon bond formation and the introduction of the keto group.

Carbon-Carbon Bond Formation Reactions

Creating the fundamental carbon chain of the 4-oxobutanoic acid backbone often involves reactions that form new carbon-carbon bonds. Two classical and effective methods for this purpose are the Claisen condensation and Friedel-Crafts acylation.

Claisen Condensation: This reaction involves the coupling of two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgbyjus.com For the synthesis of a 4-oxobutanoic acid derivative, a crossed Claisen condensation can be employed. This involves the reaction of an ester with enolizable α-hydrogens with another ester that lacks them, such as an aromatic ester or a carbonate. organic-chemistry.org The driving force behind this condensation is the formation of a stabilized enolate of the resulting β-keto ester. organic-chemistry.orgmasterorganicchemistry.com The reaction typically requires a stoichiometric amount of base because the deprotonation of the product drives the equilibrium forward. wikipedia.orglibretexts.org

Key aspects of the Claisen Condensation:

Reactants: Two ester molecules or one ester and another carbonyl compound. wikipedia.org

Base: A strong, non-nucleophilic base is required, such as sodium ethoxide. organic-chemistry.org

Product: A β-keto ester or a β-diketone. wikipedia.org

| Reaction | Key Reactants | Catalyst/Reagent | Primary Product |

|---|---|---|---|

| Claisen Condensation | Esters (at least one with α-hydrogens) | Strong base (e.g., Sodium ethoxide) | β-keto ester |

| Friedel-Crafts Acylation | Arene and Acyl chloride/anhydride (B1165640) | Lewis acid (e.g., AlCl3) | Aryl ketone |

Friedel-Crafts Acylation: This powerful reaction is used to introduce an acyl group onto an aromatic ring. masterorganicchemistry.comsynarchive.com In the context of synthesizing a 4-oxobutanoic acid precursor, an aromatic compound can be acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orggoogle.com This reaction leads to the formation of a 4-aryl-4-oxobutanoic acid. A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents multiple acylations from occurring. rsc.orgorganic-chemistry.org

Oxidative Approaches to the Keto Group

Another strategy for forming the 4-oxobutanoic acid backbone involves the oxidation of a suitable precursor to introduce the ketone functionality. This can be achieved through the oxidation of secondary alcohols or other functional groups.

The oxidation of a secondary alcohol at the C4 position of a butanoic acid derivative will yield the desired 4-keto group. scribd.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the specific substrate and the desired selectivity. Common oxidizing agents include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid and acetone). bham.ac.uk More modern and environmentally friendly methods may utilize catalysts such as 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant for the chemoselective oxidation of α-hydroxy acids to α-keto acids. organic-chemistry.org Furthermore, cyclic ketones can be oxidized to dicarboxylic acids, indicating that oxidative cleavage is a potential route to form the desired acid functionality. researchgate.net

Introduction and Modification of the 2-Acetamido Moiety

Once the 4-oxobutanoic acid backbone is established, the next critical step is the introduction and potential modification of the 2-acetamido group. This involves forming an amide bond and, if required, controlling the stereochemistry at the C2 position.

Acetylation of 2-Amino Derivatives

The most direct method for introducing the acetamido group is through the acetylation of a corresponding 2-amino-4-oxobutanoic acid precursor. This is a standard amide bond formation reaction. Typically, the amino group is reacted with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. This reaction is generally high-yielding and straightforward. The synthesis of 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (AcNH-TEMPO) from 4-amino-2,2,6,6-tetramethylpiperidine (B32359) demonstrates a similar acetylation process. nih.gov

Stereoselective Synthesis of the 2-(S)-Acetamido Configuration

For many biological applications, the stereochemistry at the C2 position is crucial. The synthesis of the enantiomerically pure (S)-2-acetamido-4-oxobutanoic acid requires a stereoselective approach. This can be achieved in several ways:

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as an (S)-amino acid, preserves the desired stereochemistry throughout the synthetic sequence. For instance, (S)-aspartic acid or a derivative could serve as a starting material.

Asymmetric Synthesis: Employing a chiral auxiliary or a chiral catalyst can induce stereoselectivity in the formation of the C2-N bond or in a related carbon-carbon bond-forming step. For example, the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated. researchgate.net A similar strategy could be adapted for the synthesis of the target molecule.

Enzymatic Resolution: A racemic mixture of 2-amino-4-oxobutanoic acid or a derivative can be resolved using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Protecting Group Strategies in Synthesis

Throughout the multi-step synthesis of 2-acetamido-4-oxobutanoic acid, the use of protecting groups is often essential to prevent unwanted side reactions. nih.govjocpr.com The various functional groups present in the molecule, including the carboxylic acid, the keto group, and the amino group, may need to be temporarily masked.

Common Protecting Groups in Amino Acid Synthesis:

Amino Group Protection: The α-amino group is commonly protected with groups like tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.net These groups are stable under a variety of reaction conditions but can be removed selectively. creative-peptides.compeptide.com For instance, the Boc group is acid-labile, while the Fmoc group is base-labile. researchgate.net

Carboxylic Acid Protection: The carboxylic acid can be protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. These can be cleaved under specific conditions (e.g., saponification for methyl/ethyl esters, hydrogenolysis for benzyl esters).

Keto Group Protection: The ketone can be protected as a ketal or acetal, for example, by reacting it with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. This protecting group is stable to basic and nucleophilic conditions and can be removed by acid-catalyzed hydrolysis.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | |

| Carboxylic Acid | Methyl/Ethyl Ester | -OMe/-OEt | Saponification (base hydrolysis) |

| Benzyl Ester | -OBn | Hydrogenolysis (H2, Pd/C) | |

| Ketone | Ketal/Acetal | - | Acid-catalyzed hydrolysis |

Synthesis via Functional Group Interconversions

Functional group interconversions are a cornerstone of organic synthesis, allowing for the strategic modification of molecules to achieve a desired structure. For this compound, this can involve the oxidation of amino acid precursors, reactions of dicarboxylic acid derivatives, and ring-opening of cyclic anhydrides.

One potential pathway to this compound involves the oxidative cleavage of the indole (B1671886) ring of tryptophan. This process is biologically significant and can be mimicked in chemical synthesis. The oxidation of tryptophan yields N'-formylkynurenine as a key intermediate. nih.govbris.ac.uk

The oxidation of tryptophan to N'-formylkynurenine can be initiated by various reactive oxygen species (ROS), including singlet oxygen or ozone. nih.gov Heme dioxygenases are enzymes that catalyze this transformation in biological systems, converting L-tryptophan to N'-formylkynurenine in the first and rate-limiting step of tryptophan catabolism. bris.ac.ukcncb.ac.cn While the direct conversion of N'-formylkynurenine to this compound is not extensively documented, it would conceptually involve the cleavage of the formamido group and the aromatic ring, followed by acetylation of the resulting amine.

Table 1: Key Intermediates in Tryptophan Oxidation Pathway

| Precursor/Intermediate | Structure | Role in Synthesis |

|---|---|---|

| Tryptophan | Amino acid | Starting material for oxidative cleavage. |

While direct synthesis from beta-aroylacrylic acid derivatives is not prominently described for this compound, these compounds serve as versatile precursors for various heterocyclic and open-chain compounds. The general structure of a beta-aroylacrylic acid contains a carbon-carbon double bond conjugated to a ketone and a carboxylic acid, making it susceptible to nucleophilic attack. A hypothetical route could involve the Michael addition of an acetamido group or a protected amine to the double bond, followed by oxidative cleavage of the aroyl group to generate the desired oxo functionality.

A more direct and widely applicable approach involves the ring-opening of cyclic anhydrides, such as itaconic anhydride. Itaconic anhydride is a bio-based monomer that can be readily obtained from renewable sources. nih.gov The anhydride ring is susceptible to nucleophilic attack by amines, leading to the formation of an amide and a carboxylic acid.

The reaction of itaconic anhydride with an appropriate nitrogen nucleophile, such as ammonia (B1221849) followed by acetylation, or directly with acetamide (B32628) under suitable conditions, would yield the target molecule. For instance, the reaction of itaconic anhydride with 4-iodoaniline (B139537) in acetone (B3395972) results in the formation of 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid, demonstrating the feasibility of the ring-opening amidation reaction. nih.gov A similar reaction with a protected amino group or ammonia would provide a direct precursor to this compound. Subsequent isomerization or reduction of the methylene (B1212753) group would be required to achieve the final structure.

Table 2: Ring-Opening Reaction of Itaconic Anhydride

| Reactant | Product | Reaction Type | Significance |

|---|

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The synthesis of this compound and its precursors can be made more environmentally friendly by employing greener reaction conditions. This includes the use of non-toxic solvents, lower reaction temperatures, and catalysts that can be easily recovered and reused. For instance, the ring-opening of itaconic anhydride can be performed under mild conditions, as demonstrated by its reaction with 4-iodoaniline at room temperature in acetone. nih.gov The use of bio-based starting materials like itaconic anhydride further enhances the green credentials of the synthesis. rsc.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. acib.at This approach offers a promising green alternative to traditional chemical methods.

An example of a relevant biocatalytic process is the regio- and enantioselective ring-opening of itaconic anhydride catalyzed by lipases, such as Pseudomonas cepacia lipase (B570770) (PCL). rsc.org This enzymatic method can be performed in an environmentally friendly solvent like tert-butyl methyl ether (TBME) at room temperature, with high atom economy. rsc.org While this specific example uses alcohols as nucleophiles, the principle could be extended to the use of amines to produce chiral amino acid derivatives, which could be precursors to this compound.

Furthermore, the broader field of "White Biotechnology" focuses on using microbial fermentation to produce valuable chemical building blocks, such as 2-oxocarboxylic acids, from renewable feedstocks. nih.gov A fermentative approach could potentially be developed to produce this compound or a close precursor directly.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tryptophan |

| N'-Formylkynurenine |

| Beta-Aroylacrylic Acid |

| Itaconic Anhydride |

| 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid |

| 4-iodoaniline |

| Acetone |

| tert-butyl methyl ether |

| Ammonia |

Chemical Reactivity and Derivatization of 2 Acetamido 4 Oxobutanoic Acid

Reactivity of the Keto Group

The ketone functional group in 2-acetamido-4-oxobutanoic acid is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of carbonyl compounds. wikipedia.org The electrophilic carbon atom of the keto group is attacked by a nucleophile, leading to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. wikipedia.orglibretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol.

The reaction can be promoted by either base or acid. In a base-promoted reaction, a more reactive nucleophile attacks the carbonyl carbon directly. libretexts.org In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

Reaction with Amines: Primary amines react with the keto group to form imines (Schiff bases), while secondary amines form enamines. youtube.com These reactions are typically carried out under mildly acidic conditions.

Reaction with Hydrazines: Hydrazines and their derivatives react with the keto group to form hydrazones. This reaction is analogous to imine formation.

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | R-NH₂ | Imine |

| Secondary Amine | R₂NH | Enamine |

| Hydrazine | H₂N-NH₂ | Hydrazone |

This table illustrates the expected products from nucleophilic addition reactions at the keto group of this compound.

Condensation reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule such as water. pearson.com The keto group of this compound can act as an electrophile in condensation reactions.

One of the most common types of condensation reactions for ketones is the aldol condensation, which occurs with another enolizable carbonyl compound in the presence of an acid or base catalyst. pearson.com Another example is the Claisen condensation, which involves the reaction of an ester with an enolate to form a β-keto ester. pearson.comlibretexts.org While this compound itself does not have an ester group to participate as the nucleophilic component in a classic Claisen condensation, its keto group can be attacked by an ester enolate in a crossed Claisen-type reaction.

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). masterorganicchemistry.comorganicchemistrytutor.com this compound can exist in equilibrium with its enol tautomer. This interconversion can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Under most conditions, the keto form is significantly more stable and therefore predominates at equilibrium. masterorganicchemistry.comlibretexts.orglibretexts.org The stability of the keto form is largely due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond of the enol. libretexts.orglibretexts.org However, the enol form is a key intermediate in many reactions of ketones.

Factors that can influence the equilibrium and stabilize the enol form include conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com For this compound, significant stabilization of the enol form is not generally expected.

| Tautomer | Key Structural Features | Relative Stability |

| Keto Form | Carbonyl group (C=O) | Generally favored |

| Enol Form | Hydroxyl group (-OH) bonded to a C=C double bond | Generally less favored |

This table summarizes the key features of the keto and enol tautomers of this compound.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is another reactive center in the this compound molecule, enabling reactions such as esterification, amidation, and decarboxylation.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. chemguide.co.uk This reversible reaction is known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Amidation: Carboxylic acids can be converted to amides, though the direct reaction with an amine is often difficult as it tends to form a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the carboxylic acid is usually activated first. Common methods include conversion to an acid chloride, which then readily reacts with an amine to form the amide. sapub.org Direct amidation can also be achieved using coupling agents or through catalysis, for instance, with titanium tetrafluoride. researchgate.net

| Reaction | Reactant | Catalyst/Conditions | Product |

| Esterification | Alcohol (R'-OH) | Acid (e.g., H₂SO₄) | Ester |

| Amidation | Amine (R'-NH₂) | Activation (e.g., SOCl₂) then amine | Amide |

This table outlines the general conditions for the esterification and amidation of the carboxylic acid group in this compound.

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). While simple carboxylic acids are generally stable to decarboxylation, the presence of a carbonyl group at the β- or γ-position relative to the carboxyl group can facilitate this reaction, although often requiring elevated temperatures.

This compound is a γ-keto acid. Decarboxylation of γ-keto acids is possible but typically requires more stringent conditions than for β-keto acids. If the acetamido group were to be hydrolyzed to an amine, subsequent intramolecular cyclization and decarboxylation could be a potential pathway. The decarboxylation of β-keto acids proceeds readily upon heating via a cyclic transition state. youtube.com

Reactivity of the Acetamido Group

The acetamido group, a type of amide, is generally stable due to resonance delocalization of the nitrogen lone pair electrons with the adjacent carbonyl group. nih.gov This stability influences its reactivity in hydrolysis and substitution reactions.

The amide bond of the acetamido group can be cleaved through hydrolysis under either acidic or basic conditions, although typically requiring harsh conditions such as prolonged heating. masterorganicchemistry.comchemguide.co.uk This reaction breaks the amide linkage to yield acetic acid and 2-amino-4-oxobutanoic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the acetamido group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com The subsequent steps involve proton transfer and elimination of the amine, which is protonated under the acidic conditions to form an ammonium ion. The final products are 2-amino-4-oxobutanoic acid (as its ammonium salt) and acetic acid. chemguide.co.uklibretexts.org

Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the amide anion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid. The final products upon workup are 2-amino-4-oxobutanoic acid and an acetate salt. chemguide.co.uklibretexts.org

| Condition | Reagents | Products | General Mechanism |

|---|---|---|---|

| Acidic | Dilute Acid (e.g., HCl), Heat | 2-Amino-4-oxobutanoic acid, Acetic Acid | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. masterorganicchemistry.com |

| Alkaline | Aqueous Base (e.g., NaOH), Heat | Sodium salt of 2-Amino-4-oxobutanoic acid, Sodium acetate | Nucleophilic attack of hydroxide ion on the carbonyl carbon. chemguide.co.uk |

Direct N-substitution on the nitrogen atom of the acetamido group is generally difficult. The resonance stabilization that contributes to the stability of the amide bond also reduces the nucleophilicity of the nitrogen atom. nih.gov The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making it less available to attack electrophiles.

While direct alkylation or acylation on the amide nitrogen is not a common reaction pathway under standard conditions, specific activating conditions or derivatization might be required to achieve such transformations. For instance, deprotonation of the amide N-H with a very strong base could generate a more nucleophilic species, but this can be challenging and may lead to side reactions elsewhere in the molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Butanoic Acid Chain

The butanoic acid chain of this compound possesses two key positions for substitution reactions: the alpha-carbon (C2) and the beta-carbon (C3).

The alpha-carbon (the carbon atom adjacent to the carboxylic acid group) is activated for substitution reactions. libretexts.org These reactions typically proceed through the formation of an enol or enolate intermediate. msu.edulibretexts.org

Halogenation: In the presence of an acid catalyst, the carboxylic acid can tautomerize to its enol form. This enol is nucleophilic and can react with electrophiles like halogens (e.g., Br₂, Cl₂). msu.edu The reaction results in the substitution of an alpha-hydrogen with a halogen atom.

Alkylation and Acylation: While direct alkylation of the alpha-carbon of a carboxylic acid is challenging, the formation of an enolate under strong basic conditions allows for nucleophilic attack on alkyl halides (alkylation) or acyl halides (acylation). fiveable.me However, the presence of other acidic protons (carboxylic acid and amide N-H) in this compound would complicate this approach, requiring a careful choice of base and protecting groups.

| Reaction Type | Typical Reagents | Intermediate | Product Type |

|---|---|---|---|

| Alpha-Halogenation | Br₂, PBr₃ (for carboxylic acids) | Enol | Alpha-halo-2-acetamido-4-oxobutanoic acid |

| Alpha-Alkylation | 1. Strong Base (e.g., LDA), 2. Alkyl Halide (R-X) | Enolate | 2-Alkyl-2-acetamido-4-oxobutanoic acid |

Direct substitution at the beta-carbon (C3) is less common than at the alpha-position. The beta-carbon is not directly activated by the carboxylic acid group for either nucleophilic or electrophilic attack under standard conditions. However, reactions at this position can sometimes be achieved through mechanisms like conjugate addition if an α,β-unsaturated precursor is used, or through neighboring group participation.

Elimination reactions, rather than substitution, are more typical involving the beta-position. msu.edu For instance, if a suitable leaving group were present on the alpha- or beta-carbon, a beta-elimination reaction could occur to form an α,β-unsaturated carbonyl compound.

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of multiple functional groups in this compound provides the opportunity for intramolecular cyclization to form various heterocyclic structures. The ketone at C4 and the carboxylic acid at C1 are particularly poised for such reactions.

Research on related 4-oxobutanoic acid derivatives has shown their propensity to undergo cyclization. For example, substituted 2-hydrazono-4-oxobutanoic acids have been shown to cyclize in the presence of an anhydride (B1165640) to form furanone derivatives. researchgate.netresearchgate.net Similarly, 4-aryl-4-oxobutanoic acids can react with binucleophiles like diamines to form bicyclic heterocyclic systems such as pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org

In the case of this compound, several cyclization pathways can be envisioned:

Formation of a Furanone Ring: Intramolecular reaction between the enol or enolate of the C4-keto group and the carboxylic acid could potentially lead to the formation of a five-membered furanone ring.

Formation of a Pyrrolidinone Ring: The acetamido group, after hydrolysis to a primary amine, could undergo intramolecular cyclization with the carboxylic acid to form a lactam (a cyclic amide), specifically a pyrrolidinone ring. The ketone at the 4-position would remain as a substituent on this ring.

Formation of other Heterocycles: Reaction with external reagents can facilitate the formation of more complex heterocycles. For example, reaction with hydrazine could lead to the formation of a pyridazinone ring system.

These cyclization reactions are often dependent on the specific reaction conditions, such as the choice of catalyst (acid or base), solvent, and temperature. nih.govthieme-connect.de

Formation of Furanone Derivatives

The 4-oxobutanoic acid moiety is a key structural feature that can be utilized in lactonization reactions to form furanone rings. The intramolecular cyclization is typically achieved by using dehydrating agents, such as acetic anhydride, under anhydrous conditions. ekb.eg This process involves the conversion of the carboxylic acid group into a more reactive intermediate which then undergoes nucleophilic attack by the enol form of the ketone, leading to the formation of a five-membered lactone ring, specifically a 2(3H)-furanone derivative. ekb.eg

Further derivatization is possible by condensing the resulting 2(3H)-furanone with various aromatic aldehydes in the presence of acetic anhydride and a base like sodium acetate or triethylamine. ekb.eg This yields 3-arylidene-2(3H)-furanone derivatives. ekb.eg

Table 1: Synthesis of Furanone Derivatives

| Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-Oxobutanoic acid derivative | Acetic anhydride | 2(3H)-Furanone | ekb.eg |

Synthesis of Pyridazinones and Diazepines

The bifunctional nature of this compound and its derivatives allows for their use as synthons for larger heterocyclic rings containing nitrogen.

The synthesis of pyridazinones, six-membered heterocyclic compounds with two adjacent nitrogen atoms, can be achieved from related 4-oxobutanoic acid structures. For instance, aza-Michael adducts of similar β-aroylacrylic acids react with hydrazine hydrate in refluxing ethanol. researchgate.net The reaction proceeds via condensation, where the hydrazine molecule reacts with both the ketone and carboxylic acid functionalities of the butanoic acid chain to form the stable pyridazinone ring. researchgate.netsarpublication.com The presence of the acetamido group on the pyridazinone ring has been noted in some derivatives to enhance analgesic and anti-inflammatory activities. researchgate.netsarpublication.com

Seven-membered diazepine rings can also be synthesized. The general strategy involves the reaction of a suitable precursor with a binucleophilic reagent. For example, chloroacetamido compounds derived from related structures can undergo cyclization in methanolic ammonia (B1221849) to produce 1,4-diazepine-2-ones. ijpcbs.com Another approach involves using aza-Michael adducts of similar acrylic acid derivatives as key starting materials for the preparation of diazepine derivatives. researchgate.netresearchgate.net

Table 2: Synthesis of Pyridazinone and Diazepine Derivatives

| Starting Material Type | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| 4-Oxobutanoic acid derivative | Hydrazine hydrate | Pyridazinone | researchgate.net |

Cyclization to Oxazole and Thiazole Derivatives

The functional groups present in this compound also permit the synthesis of five-membered heterocycles like oxazoles and thiazoles.

The formation of thiazole derivatives can be accomplished by reacting related β-aroylacrylic acids with sulfur nucleophiles. researchgate.net A common method is the reaction with thiourea, which leads to the formation of a thiazole ring. researchgate.net This reaction leverages the ketone and the adjacent carbon atom in the butanoic acid chain as the electrophilic sites for the construction of the heterocyclic ring.

For the synthesis of oxazole derivatives, the acetamido group is typically a key participant. General synthetic routes to oxazoles often involve the cyclization of N-acylamino ketone precursors. nih.gov For example, a common method is the acid-catalyzed cyclodehydration of a precursor containing both an amide and a ketone. While direct synthesis from this compound is not explicitly detailed in the search results, analogous intramolecular cyclization reactions are well-established pathways for forming oxazole rings. nih.govresearchgate.net

Table 3: Synthesis of Thiazole and Oxazole Derivatives

| Starting Material Type | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| β-Aroylacrylic acid | Thiourea | Thiazole | researchgate.net |

Analytical and Spectroscopic Characterization in Research of 2 Acetamido 4 Oxobutanoic Acid Derivatives

Spectroscopic Analysis Methodologies

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of organic molecules. Different regions of the electromagnetic spectrum probe different types of molecular transitions, from bond vibrations to electron excitations.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of functional groups within the molecule. These vibrational signatures act as a molecular fingerprint, allowing for the identification of key structural features.

In derivatives of 2-acetamido-4-oxobutanoic acid, IR spectroscopy is particularly effective at identifying the prominent carbonyl (C=O) stretching vibrations. oregonstate.edu The carboxylic acid, ketone, and amide functional groups each have a C=O bond, but their vibrational frequencies differ due to their distinct chemical environments. For instance, the C=O stretch for a carboxylic acid is typically found around 1700-1725 cm⁻¹, while an amide C=O (Amide I band) appears at a lower frequency, generally between 1650-1690 cm⁻¹. oregonstate.edu Additionally, the N-H stretching of the amide group is observable around 3300 cm⁻¹, and the broad O-H stretch of the carboxylic acid appears in the 2500-3300 cm⁻¹ region. raco.cat

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds and symmetric vibrations often produce stronger signals than in IR. This can be useful for analyzing the carbon backbone of the molecule. kurouskilab.com Studies on similar butanoic acid derivatives have utilized both FT-IR and FT-Raman to assign characteristic vibrational bands and confirm the presence of expected functional groups. researchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | IR | raco.cat |

| N-H Stretch | Amide | ~3300 - 3100 | IR | raco.cat |

| C-H Stretch | Alkyl | ~2850 - 3000 | IR, Raman | raco.cat |

| C=O Stretch | Carboxylic Acid | ~1700 - 1725 | IR | raco.cat |

| C=O Stretch | Ketone | ~1705 - 1725 | IR | raco.cat |

| C=O Stretch (Amide I) | Amide | ~1650 - 1690 | IR | oregonstate.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR provides detailed information about the hydrogen atoms in a molecule, including their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). For a typical this compound derivative, one would expect to see distinct signals for the acetyl methyl protons (a singlet around 2 ppm), the methylene (B1212753) protons (-CH₂-), and the methine proton (-CH-). The exact chemical shifts and splitting patterns of the methylene and methine protons are crucial for confirming the connectivity of the carbon skeleton.

¹³C NMR provides information about the carbon framework of the molecule. core.ac.uk A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts of these peaks are indicative of the carbon's hybridization and electronic environment. The carbonyl carbons of the carboxylic acid, ketone, and amide groups are particularly diagnostic, appearing far downfield (typically 160-185 ppm) due to the deshielding effect of the electronegative oxygen atoms. oregonstate.edu The anomeric composition of related acetylated sugar derivatives has been determined using ¹³C NMR. core.ac.uk The analysis of ¹H and ¹³C NMR spectra at different pH values can also be used to determine pKa values for acidic protons. researchgate.net

| Nucleus | Assignment | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | -C(=O)CH₃ | ~2.0 - 2.2 | asmarya.edu.ly |

| ¹H | -CH ₂-C=O | ~2.8 - 3.2 | |

| ¹H | -CH (NH)- | ~4.0 - 4.5 | |

| ¹H | -NH - | ~7.5 - 8.5 | |

| ¹³C | -C H₃ | ~20 - 25 | |

| ¹³C | -C H₂- | ~35 - 45 | |

| ¹³C | -C H(NH)- | ~50 - 55 | core.ac.uk |

| ¹³C | C =O (Amide) | ~170 - 175 | oregonstate.edu |

| ¹³C | C =O (Carboxylic Acid) | ~175 - 180 | oregonstate.edu |

| ¹³C | C =O (Ketone) | ~200 - 210 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. This technique is primarily used for compounds containing chromophores, which are parts of a molecule that absorb light. The carbonyl groups (C=O) in this compound derivatives act as chromophores. They typically exhibit a weak n→π* transition at longer wavelengths (around 270-300 nm) and a strong π→π* transition at shorter wavelengths (below 200 nm). While not as structurally informative as NMR or IR, UV-Vis spectroscopy is highly valuable for quantitative analysis (using the Beer-Lambert law) and for monitoring reaction progress in real-time. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and analyze the UV-Vis spectra of these derivatives. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au It provides two critical pieces of information: the exact molecular weight of the compound (from the molecular ion peak, [M]⁺) and structural information from the fragmentation pattern. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions.

For this compound, the molecular ion peak would confirm its molecular formula. The fragmentation pattern would likely show characteristic losses corresponding to its functional groups. libretexts.org Common fragmentation pathways for related structures include:

Alpha-cleavage: Breakage of the C-C bond adjacent to a functional group, such as the ketone or the amide. libretexts.org

Loss of small, stable molecules: Elimination of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂).

Specific fragment ions: Peaks corresponding to the loss of the carboxylic acid group (-COOH, 45 Da) or the acetamido group side chain. libretexts.orgdocbrown.info

Analysis of these fragments allows researchers to piece together the molecular structure, confirming the sequence and identity of the different parts of the molecule. scienceready.com.au

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 173 | [C₆H₇NO₄]⁺ | Molecular Ion [M]⁺ |

| 155 | [C₆H₅NO₃]⁺ | H₂O (18) |

| 130 | [C₅H₈NO₃]⁺ | CH₃CO (43) |

| 128 | [C₅H₄O₄]⁺ | CH₃CNH (45) |

| 114 | [C₅H₈NO₂]⁺ | HNCO (43) |

| 72 | [C₃H₆NO]⁺ | C₃HO₃ (85) |

| 43 | [CH₃CO]⁺ | C₄H₄NO₃ (130) |

X-ray Diffraction (XRD) for Crystal Structure Elucidation

For compounds that can be grown into high-quality single crystals, X-ray diffraction (XRD) provides the most definitive structural information. This technique involves directing a beam of X-rays onto a crystal and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is a direct result of the crystal's internal, repeating arrangement of atoms.

Computational analysis of the diffraction data produces a three-dimensional electron density map of the molecule, from which the precise position of each atom can be determined. wikipedia.org This allows for the unambiguous determination of:

Molecular Connectivity: Confirming the bonding arrangement.

Stereochemistry: Establishing the absolute configuration of chiral centers.

Conformation: Revealing the molecule's shape in the solid state.

Intermolecular Interactions: Identifying hydrogen bonds and other packing forces in the crystal lattice.

Research on related butanoic acid derivatives has successfully used single-crystal XRD (SC-XRD) to confirm their molecular structures and analyze intermolecular hydrogen bonding patterns, which dictate how the molecules pack together in the solid state. researchgate.net

Thermal Analysis Techniques (TGA, DTA) for Stability and Decomposition Studies

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. The two most common methods are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). abo.fi

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as it is heated at a controlled rate. etamu.edu The resulting TGA curve plots mass percentage versus temperature. This analysis reveals the thermal stability of the compound, identifying the temperature at which it begins to decompose. It can also quantify the mass loss associated with the evaporation of solvents or the decomposition of specific parts of the molecule. etamu.edu

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as they are heated under identical conditions. hitachi-hightech.com A DTA curve plots this temperature difference (ΔT) against temperature. This method is sensitive to thermal events, whether or not they involve a change in mass. eag.com It can detect:

Endothermic events (sample absorbs heat, ΔT is negative), such as melting, boiling, or some decomposition processes. scribd.com

Exothermic events (sample releases heat, ΔT is positive), such as crystallization or some oxidation/decomposition reactions. scribd.com

Together, TGA and DTA provide a comprehensive picture of a material's thermal behavior, which is critical for understanding its stability, purity, and handling requirements. abo.fi

| Technique | Measurement | Information Obtained | Reference |

|---|---|---|---|

| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature, presence of volatiles (e.g., water), compositional analysis. | etamu.edueag.com |

| DTA | ΔTemperature vs. Temperature | Melting point, crystallization temperature, glass transitions, endothermic/exothermic nature of transitions. | hitachi-hightech.comeag.com |

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable tools in the analysis of this compound and its derivatives, providing robust methods for assessing purity, quantifying concentration, and monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently featured methods in research due to their high resolution, sensitivity, and versatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of this compound derivatives. Purity is often a critical parameter, with research standards frequently requiring a minimum purity of ≥95%. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases.

The composition of the mobile phase is critical and is typically a gradient mixture of water and an organic solvent, such as methanol (B129727) (MeOH) or acetonitrile (B52724) (ACN). researchgate.netrsc.org To improve peak shape and resolution, additives like trifluoroacetic acid (TFA) or formic acid are often incorporated into the mobile phase. researchgate.netrsc.org For instance, the purity of a related compound, 2-amino-4-methoxy-4-oxobutanoic acid, was assessed using a C18 column with a mobile phase gradient of 0.1% TFA in a water/methanol mixture, yielding a retention time of 8.2 minutes. In the synthesis of peptide derivatives, RP-HPLC analysis confirmed the purity of one compound to be >99% with a retention time (t_R) of 9.35 minutes. nih.gov

Chiral HPLC is specifically employed to assess the enantiomeric purity of stereoisomers, which is crucial when synthesizing or studying specific enantiomeric forms of these derivatives. rsc.org This technique uses a chiral stationary phase to separate enantiomers, allowing for the quantification of their respective ratios in a mixture. rsc.org

HPLC Analysis Parameters for Related Compounds

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC); Chiral HPLC | nih.govrsc.org |

| Stationary Phase | C18 column; CHIRALPAK® ZWIX (+) (chiral); ODS column | researchgate.netrsc.org |

| Mobile Phase | 0.1% TFA in H₂O/MeOH gradient; 40 mM formic acid and 20 mM diethylamine (B46881) in MeOH/H₂O (4/1); 0.05% H₃PO₄ and CH₃CN gradient | rsc.org |

| Detection | UV (e.g., 254 nm) | rsc.org |

| Purity Standard | Often ≥95%; can be monitored to ensure >97% or >99% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the powerful analytical abilities of mass spectrometry. measurlabs.com This hybrid technique is ideal for both the quantification and the definitive identification of this compound derivatives, even in complex biological matrices. measurlabs.comnih.gov After the compounds are separated on the LC column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. measurlabs.com

For polar and ionic molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS is a particularly effective approach. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating very polar compounds that show poor retention in reversed-phase systems. nih.govnih.gov One HILIC-MS method for analyzing polar metabolites used a gradient starting with 90% acetonitrile and 10% aqueous ammonium (B1175870) formate (B1220265). nih.gov

In some cases, derivatization is employed prior to LC-MS analysis to improve the chromatographic properties and detection sensitivity of carboxylic acids. researchgate.netnih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or O-benzylhydroxylamine (O-BHA) can be used to modify the carboxylic acid group, although this adds a step to the sample preparation process. researchgate.netnih.gov The resulting derivatives can then be analyzed, often using RP-LC-MS/MS with multiple reaction monitoring (MRM) for highly selective and sensitive quantification. researchgate.net

LC-MS Analysis Strategies for Related Compounds

| Parameter | Description | Source(s) |

|---|---|---|

| LC Technique | Reversed-Phase (RP-LC); Hydrophilic Interaction (HILIC) | nih.govnih.gov |

| Stationary Phase | Atlantis dC18; YMC-Triart-Diol-HILIC | researchgate.netnih.gov |

| Mobile Phase | A: 0.1% formic acid in water, B: 0.1% formic acid in methanol; A: 0.5% formic acid in water, B: Acetonitrile/20 mM ammonium formate (9:1) | researchgate.netnih.gov |

| Ionization | Electrospray Ionization (ESI) is common for these types of molecules. | researchgate.net |

| Analysis Mode | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification. | researchgate.net |

| Derivatization | Can be used to enhance detection (e.g., with 3-NPH, O-BHA). | researchgate.netnih.gov |

Computational and Theoretical Studies of 2 Acetamido 4 Oxobutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a theoretical framework for analyzing electronic structure, vibrational modes, and conformational stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other electronic properties with a good balance of accuracy and computational cost.

For molecules similar to 2-Acetamido-4-oxobutanoic acid, such as 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute vibrational wavenumbers. researchgate.net The calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes. researchgate.net For instance, in a study of a related butanoic acid derivative, the N-H stretching mode was observed to be downshifted from the computed value, indicating the presence of hydrogen bonding. researchgate.net

A hypothetical DFT analysis of this compound would likely focus on the characteristic vibrational frequencies of its functional groups: the carboxylic acid, the amide, and the ketone. The calculated vibrational spectrum would provide a basis for interpreting experimental spectroscopic data.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3500 (monomer), ~3000 (dimer) |

| Amide | N-H Stretch | ~3300 |

| Ketone | C=O Stretch | ~1715 |

| Carboxylic Acid | C=O Stretch | ~1760 (monomer), ~1710 (dimer) |

| Amide | C=O Stretch (Amide I) | ~1650 |

This table is illustrative and based on typical values for these functional groups.

The conformational landscape of a molecule dictates its three-dimensional structure and, consequently, its physical and biological properties. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion.

For this compound, the rotatable bonds—specifically the C-C bonds in the butanoic acid chain and the C-N bond of the acetamido group—allow for a variety of conformations. Computational methods can be used to perform a systematic search of the potential energy surface to locate the most stable conformers. The stability of different conformations is influenced by intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the amide or ketone oxygen. In analogous compounds, the stability arising from hyperconjugative interactions and charge delocalization is often analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net

Molecular Dynamics (MD) Simulations for Solvent Interactions and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its behavior in a solvent, typically water, which is crucial for understanding its stability and interactions in a biological context.

In studies of similar butanoic acid derivatives, MD simulations have been employed to assess molecular stability in water. researchgate.net By calculating radial distribution functions (RDFs), it is possible to determine which atoms on the molecule have the most pronounced interactions with water molecules. researchgate.netresearchgate.net For this compound, one would expect the polar functional groups—the carboxylic acid, amide, and ketone—to form strong hydrogen bonds with surrounding water molecules. These interactions are key to its solubility and can influence its conformational preferences in solution. The simulations can also reveal information about the stability of the molecule over time in an aqueous environment. researchgate.net

Reactivity Prediction and Mapping

Understanding the reactivity of a molecule is essential for predicting its chemical behavior. Computational methods provide powerful tools to map out the reactive sites of a molecule and predict how it will interact with other chemical species.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-deficient regions. libretexts.orgwuxiapptec.com The MEP is a valuable tool for predicting how a molecule will interact with charged reactants. uni-muenchen.de

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netwuxiapptec.com For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating these are sites for electrophilic interaction. researchgate.net Conversely, positive potential would likely be located around the acidic proton of the carboxylic acid and the amide N-H proton. researchgate.net

Table 2: Predicted MEP Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl and Carboxyl Oxygens | Negative (Electron-rich) | Susceptible to electrophilic attack |

| Carboxylic Acid and Amide Hydrogens | Positive (Electron-deficient) | Susceptible to nucleophilic attack/deprotonation |

Fukui functions are a concept derived from Density Functional Theory that helps to identify the most reactive sites in a molecule. researchgate.net They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function, f(r), can be resolved into two components:

f+(r) : Describes the reactivity towards a nucleophilic attack (electron acceptance). A high value of f+(r) indicates a good site for nucleophilic attack.

f-(r) : Describes the reactivity towards an electrophilic attack (electron donation). A high value of f-(r) indicates a good site for electrophilic attack.

In studies of related molecules, Fukui functions have been calculated to pinpoint specific atoms prone to nucleophilic and electrophilic attack. researchgate.netuantwerpen.be For instance, in 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, visualization of the Fukui functions helps to identify the molecule's reactive centers. researchgate.netresearchgate.net For this compound, one would anticipate that the carbonyl carbon of the ketone and the carboxylic acid would have high f+(r) values, making them susceptible to nucleophilic attack. The oxygen atoms would likely exhibit high f-(r) values, indicating their propensity for electrophilic attack. These theoretical predictions are invaluable for understanding the chemical reactivity of the molecule. niscpr.res.in

Bond Dissociation Energy (BDE) Calculations

Despite a thorough review of available scientific literature, no specific studies detailing the bond dissociation energy (BDE) calculations for this compound were identified. Computational chemistry studies often employ methods like Density Functional Theory (DFT) to calculate the energy required to homolytically cleave specific bonds within a molecule, providing insights into its stability and reactivity. However, published research focusing on the BDE of the various covalent bonds within the this compound structure could not be located.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein's binding site. The following subsections address the availability of such studies for this compound.

No specific molecular docking studies detailing the general ligand-protein interactions of this compound were found in the searched scientific databases. While the compound is mentioned in contexts such as retrosynthetic analysis for other molecules, dedicated computational studies exploring its binding modes, affinity, and interaction patterns with various proteins are not present in the available literature. swan.ac.uk

Similarly, specific research predicting the binding of this compound within enzyme active sites is not available in the public domain. While a study on novel antimicrobials mentions the compound as a potential precursor, the molecular docking experiments detailed within that research focus on a different class of molecules, benzimidazoles, and their interaction with lytic transglycosylases. swan.ac.uk There were no retrievable studies that have computationally docked this compound into the active site of any enzyme to predict its binding affinity or inhibitory potential.

Biological Roles and Enzymatic Interactions of 2 Acetamido 4 Oxobutanoic Acid Non Human, Mechanistic Focus

Role in Metabolic Pathways (Non-Human Organisms, in vitro)

The involvement of 2-Acetamido-4-oxobutanoic acid in metabolic processes is not well-documented in existing literature. However, context can be derived from related pathways and compounds.

There is no direct evidence from the available research to suggest that this compound is an intermediate in the tryptophan catabolism pathway. The canonical kynurenine (B1673888) pathway involves the conversion of tryptophan to N'-formyl-L-kynurenine by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.gov This is followed by the hydrolysis of N'-formyl-L-kynurenine into L-kynurenine and formate (B1220265), a reaction catalyzed by kynurenine formamidase. nih.gov

A structurally related but distinct compound, N-acetylkynurenine, has the chemical name (2S)-4-(2-aminophenyl)-2-acetamido-4-oxobutanoic acid. hmdb.cahmdb.ca This N-acetylated metabolite of kynurenine has been identified in urine. hmdb.ca However, it is important to distinguish this compound from this compound, which lacks the 2-aminophenyl group.

Direct involvement of this compound in native microbial or plant biochemical pathways is not extensively documented. However, the compound, also identified as N-acetyl-aspartate semialdehyde, has been noted in the context of chemical synthesis for developing novel antimicrobial agents. swan.ac.uk Specifically, it was proposed as a chemical precursor in a retrosynthetic analysis for creating benzimidazole-based compounds, which are investigated for their potential to overcome bacterial resistance. swan.ac.uk This suggests a role in synthetic chemistry aimed at producing biologically active molecules rather than a direct role in natural microbial metabolism.

Current scientific literature does not establish this compound as a known endogenous metabolite. A compound with a similar name, (S)-2-acetamido-4-amino-4-oxobutanoic acid, also known as N-Acetylasparagine, is recognized as an endogenous metabolite. It is crucial to differentiate between these two molecules, as the presence of an additional amino group significantly alters the compound's chemical identity and biological role.

Enzymatic Substrate and Product Relationships

The interaction of this compound with key enzymes of the kynurenine pathway appears to be limited, particularly when compared to the pathway's natural substrates.

There is no scientific evidence to indicate that this compound serves as a substrate for kynurenine aminotransferase (KAT). The primary function of KAT enzymes is the transamination of L-kynurenine and 3-hydroxykynurenine (3-HK) to form kynurenic acid (KA) and xanthurenic acid (XA), respectively. nih.gov These enzymes play a critical role in metabolizing kynurenine, but their activity is specific to the natural intermediates of the tryptophan degradation pathway.

The enzyme kynurenine formamidase (also known as aryl-formylamine amidohydrolase) catalyzes the hydrolysis of N-formyl-L-kynurenine to produce L-kynurenine and formate. nih.govenzyme-database.orgresearchgate.net This enzyme's function is specific to the removal of a formyl group (-CHO).

The compound this compound contains an acetamido group (-NHCOCH₃), not a formylamino group. Research on bacterial kynurenine formamidase has demonstrated a very stringent substrate preference. oup.com Studies show that this enzyme does not act on acetylated substrate analogs like N-acetyl-anthranilic acid, indicating that it cannot hydrolyze the acetyl group. oup.com Therefore, kynurenine formamidase is not expected to catalyze a reaction with this compound.

Data Tables

Table 1: Summary of Enzymatic Interactions

| Enzyme | Natural Substrate (in Kynurenine Pathway) | Action on this compound |

| Kynurenine Aminotransferase (KAT) | L-Kynurenine | No evidence of interaction found. |

| Kynurenine Formamidase (KFA) | N-Formyl-L-kynurenine | Not a substrate; enzyme is specific to formyl groups and does not hydrolyze acetyl groups. oup.com |

Stereospecificity in Enzyme-Catalyzed Reactions

Enzymes that catalyze reactions involving chiral molecules often demonstrate a high degree of stereospecificity, selectively interacting with one stereoisomer over its mirror image. This specificity is a direct result of the three-dimensional structure of the enzyme's active site, which is itself chiral and creates an environment that preferentially binds one enantiomer. scitechnol.com

In the context of this compound and its structural relatives, enzymatic stereospecificity is a critical factor. Enzymes such as aminoacylases, which catalyze the hydrolysis of N-acyl amino acids, are known for their nearly absolute enantioselectivity for the L-α-amino acid form. researchgate.net While direct studies on this compound are limited, the behavior of analogous compounds provides strong predictive value. For instance, acylase I has been extensively used for the kinetic resolution of a wide array of unnatural and rarely occurring N-acyl amino acids, efficiently hydrolyzing the L-enantiomer while leaving the D-enantiomer untouched. rsc.orgacs.org This process yields both L-amino acids and the unreacted N-acyl-D-amino acids with high enantiomeric excess. researchgate.netrsc.org

This high fidelity is because the enzyme's active site is precisely arranged to accommodate the specific spatial orientation of the substrate's functional groups. For an L-amino acid derivative, the carboxyl group, the acylamido group, and the side chain fit into their respective binding pockets, allowing the catalytic residues to be perfectly positioned for the reaction. The D-enantiomer, being a mirror image, cannot achieve this optimal fit, thus preventing or significantly hindering the catalytic process. Therefore, any enzyme-catalyzed reaction involving this compound, such as its synthesis via transamination of a keto-acid precursor or its hydrolysis, would be expected to proceed with a high degree of stereocontrol, dictated by the specific enzyme employed. scitechnol.comrsc.org

Enzyme Inhibition and Activation Studies (in vitro)

In vitro studies are essential for characterizing how a compound like this compound modulates the function of specific enzymes, either by inhibiting or activating their catalytic activity. As an analogue of L-kynurenine, a key metabolite in the tryptophan degradation pathway, its potential to interact with enzymes in this pathway, such as kynureninase, has been a subject of investigation. nih.govnih.gov

Studies on kynurenine analogues have shown that modifications to the core structure can lead to inhibitory activity. nih.gov For example, o-methoxybenzoylalanine has been identified as an inhibitor of kynureninase. nih.gov The inhibitory potential of this compound would likely stem from its ability to bind to the active site of an enzyme, competing with the natural substrate. The acetamido group, while different from the primary amine of L-kynurenine, can still participate in hydrogen bonding with amino acid residues in the active site. However, this structural alteration often results in weaker binding or an inability to be processed by the enzyme, leading to competitive inhibition. acs.org

While inhibition is a more commonly studied phenomenon for substrate analogues, activation is also a possibility. Enzyme activation can occur if the compound binds to an allosteric site, inducing a conformational change that enhances the enzyme's catalytic efficiency. In some cases, immobilization of an enzyme on a matrix containing acetamido groups has been shown to increase enzymatic activity, a phenomenon known as hyperactivation. mdpi.com This suggests that interactions with the acetamido moiety, under specific conditions, can positively modulate enzyme function. mdpi.com

Structure-Activity Relationship (SAR) Studies for Enzyme Interactions

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For this compound, SAR studies focus on how its specific functional groups influence its interactions with enzymes, particularly when compared to its parent compound, L-kynurenine.

Influence of Acetamido Group on Enzyme Binding

The replacement of a primary amino group with an acetamido group is a significant structural modification that profoundly impacts enzyme binding. researchgate.net The acetamido group alters the molecule's size, hydrogen bonding capacity, and electronic properties.

Steric Hindrance: The acetamido group is bulkier than a primary amine, which can create steric clashes within a tightly constrained enzyme active site, potentially reducing binding affinity. rsc.org

Hydrogen Bonding: The acetamido group offers both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This differs from a primary amine (-NH2), which primarily acts as a hydrogen bond donor. This altered pattern can disrupt the precise hydrogen bond network required for optimal substrate binding and catalysis. researchgate.net

Electronic Effects: The acetyl group is electron-withdrawing, which reduces the basicity of the amide nitrogen compared to a primary amine. This can weaken crucial electrostatic interactions with negatively charged residues in the enzyme's active site. rsc.org

Research on various enzymes has confirmed the critical role of the 2-acetamido group. For instance, in some glycosidases, the 2-acetamido group of the substrate is not just for binding but actively participates in the catalytic mechanism. researchgate.netrsc.org Conversely, in studies of kynurenine analogues as inhibitors of neuronal nitric oxide synthase (nNOS), replacing the amino group with an acetamido group in certain structures led to a decrease in inhibitory potency, highlighting the importance of the free amino group for activity in that specific context. acs.org

Comparison with Kynurenine and Other Analogues in Enzymatic Contexts

Comparing this compound with L-kynurenine and other analogues provides valuable insights into the structural requirements for interacting with enzymes of the kynurenine pathway. L-kynurenine is the natural substrate for several enzymes, including kynureninase and kynurenine aminotransferase. nih.govnih.govrug.nl

SAR studies on kynurenine-based compounds have generated a wealth of data on how different modifications affect enzyme inhibition. The first generation of inhibitors for kynurenine monooxygenase (KMO), for example, were structural analogues of L-kynurenine. nih.gov Similarly, a series of synthetic kynurenines were evaluated for their ability to inhibit nNOS activity, revealing that the nature of the substituent at the 2-position is critical. acs.org

The table below summarizes the key structural differences and their likely impact on enzymatic interactions, based on findings from related compounds.

| Compound | Key Structural Difference from L-Kynurenine | Predicted Impact on Kynurenine Pathway Enzyme Interaction | Supporting Evidence |

| This compound | The α-amino group is replaced by an acetamido group. | Likely acts as a poor substrate or a weak inhibitor. The modification disrupts key interactions required for efficient binding and catalysis. | Studies on other N-acetylated amino acids show they are poor substrates for their respective enzymes. researchgate.netresearchgate.net SAR on nNOS inhibitors showed reduced activity in related acetamido compounds. acs.org |

| L-Kynurenine | Natural substrate. | Binds effectively and is processed efficiently by pathway enzymes like kynureninase and kynurenine monooxygenase. | Serves as the benchmark for substrate activity in the kynurenine pathway. nih.govfrontiersin.org |

| o-Methoxybenzoylalanine | An analogue where the core structure is modified. | Acts as an inhibitor of kynureninase. | Identified as a kynureninase inhibitor in a comparative study of kynurenine analogues. nih.gov |

| 3-Hydroxykynurenine | A downstream metabolite with a hydroxyl group on the aromatic ring. | Is the product of KMO activity and the substrate for kynureninase. | A key intermediate in the kynurenine pathway. frontiersin.org |

These comparisons underscore that the α-amino group of L-kynurenine is a crucial recognition element for the enzymes in its metabolic pathway. Altering this group, as in this compound, generally leads to a significant reduction in biological activity within this specific enzymatic context. acs.org

Applications of 2 Acetamido 4 Oxobutanoic Acid in Chemical Synthesis and Research

Building Block for Complex Organic Molecules

2-Acetamido-4-oxobutanoic acid serves as a versatile starting material in the synthesis of a variety of complex organic molecules due to its bifunctional nature, containing both a carboxylic acid and an acetamido group. This allows for a range of chemical modifications and elaborations.

Synthesis of Amino Acid Derivatives and Peptidomimetics

The structural framework of this compound makes it an ideal precursor for the synthesis of non-canonical amino acids and peptidomimetics, which are molecules that mimic the structure and function of peptides. These derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents. For instance, it can be used to create analogues of naturally occurring amino acids, such as phosphonic acid analogues of glutamic acid. kent.ac.uknih.gov One such example is the synthesis of phosphonic acid analogues of peptides, which have applications as inhibitors for protein-tyrosine kinases (PTKs). beilstein-journals.org

The synthesis of these derivatives often involves modifications at the carboxylic acid or the acetamido group, or transformations of the butanoic acid backbone. For example, the keto group in the 4-position offers a handle for further chemical reactions to introduce new functional groups and create diverse structures. The synthesis of peptidomimetics from this starting material can involve its incorporation into peptide chains using standard peptide coupling protocols, where it can replace conventional amino acids to alter the resulting peptide's conformation and biological activity. google.combath.ac.uk

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and biologically active compounds. rsc.orgopenmedicinalchemistryjournal.com this compound can be utilized as a precursor in the synthesis of various heterocyclic systems. The presence of the nitrogen atom within the acetamido group and the carbonyl and carboxylic acid functionalities allows for cyclization reactions to form rings.

For example, the butanoic acid chain can be manipulated and cyclized to form various heterocyclic cores. Depending on the reaction conditions and the other reagents used, it is possible to synthesize derivatives of important heterocyclic families such as pyridines, pyrimidines, or other more complex fused systems. openmedicinalchemistryjournal.com These heterocyclic compounds often exhibit a wide range of biological activities and are crucial scaffolds in drug discovery. rsc.orgopenmedicinalchemistryjournal.com

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. fortunejournals.comresearchgate.net this compound is a suitable building block for combinatorial library synthesis due to its multiple functional groups that can be independently and systematically modified. escholarship.org

In a combinatorial approach, the carboxylic acid group can be reacted with a diverse set of alcohols or amines to create a library of esters or amides. Simultaneously or sequentially, the acetamido group or the keto group can be modified. This parallel synthesis approach allows for the generation of a vast number of unique compounds from a single starting scaffold. imperial.ac.uk These libraries are then screened for biological activity to identify lead compounds for drug development. google.com The use of solid-phase synthesis, where the molecule is attached to a resin, can simplify the purification process in these multi-step syntheses. imperial.ac.uk

Use in Material Science Research (e.g., Amphiphilic Molecules)